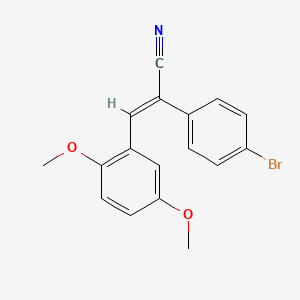
(2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and two methoxy groups attached to another phenyl ring The compound also contains a nitrile group and a double bond in the propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine. The reaction is carried out in a solvent like ethanol or methanol at room temperature.
Formation of the Nitrile Group: The resulting intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for the development of new drugs, particularly in the field of oncology and neurology.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
- (2E)-2-(4-methylphenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
Uniqueness
(2E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-7-8-17(21-2)13(10-16)9-14(11-19)12-3-5-15(18)6-4-12/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJKZRIDPOGNFX-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
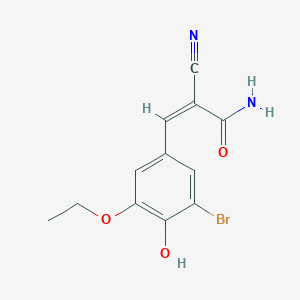
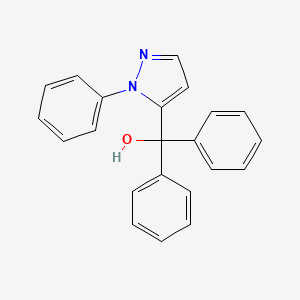

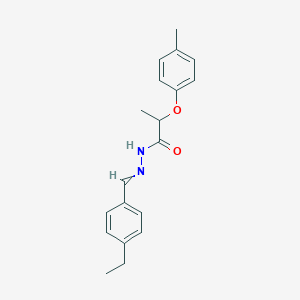
![N-[(3,5-dimethoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B5098148.png)
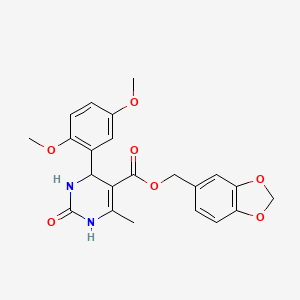
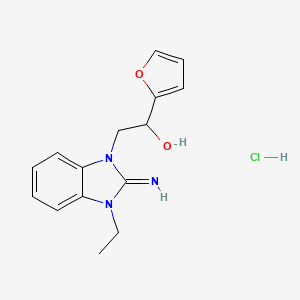
![5-{[(4-CHLOROPHENYL)AMINO]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5098185.png)
![4-(benzyloxy)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5098191.png)
![3-[(3-fluorophenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5098196.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5098202.png)
![7-(3-chloro-4-fluorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5098204.png)
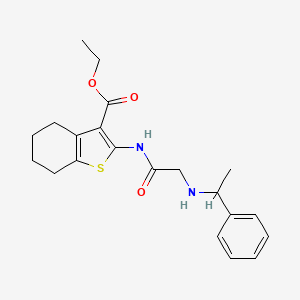
![4-[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-oxazepane](/img/structure/B5098212.png)
